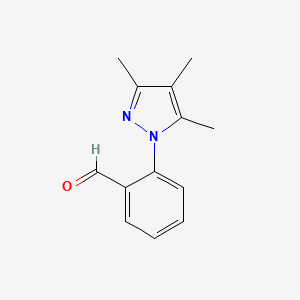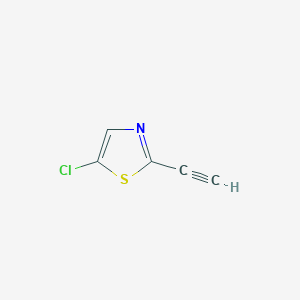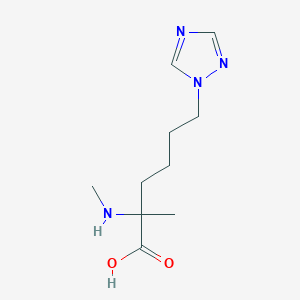![molecular formula C9H11KN2O3S B13618123 Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is a chemical compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with a thiazole derivative under specific conditions. One common method involves the use of potassium carbonate as a base to facilitate the reaction. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with biological macromolecules, while the thiazole ring can participate in electron transfer reactions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 4-[(morpholin-4-yl)methyl]benzoate
- Potassium (morpholin-4-yl)methyltrifluoroborate
Uniqueness
Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate is unique due to the presence of both a morpholine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11KN2O3S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
potassium;4-(morpholin-4-ylmethyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S.K/c12-9(13)8-10-7(6-15-8)5-11-1-3-14-4-2-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
DENVWVCPTXBBMC-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1CC2=CSC(=N2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

 ketone](/img/structure/B13618087.png)

![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)







